3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole

Description

Systematic Nomenclature and Structural Formula

The compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its systematic IUPAC name is derived from the parent pyrazole structure, with substituents at positions 3 and 5. The numbering begins at the nitrogen atom adjacent to the benzodioxol group, which occupies position 3, while the 4-chlorophenyl group is attached to position 5.

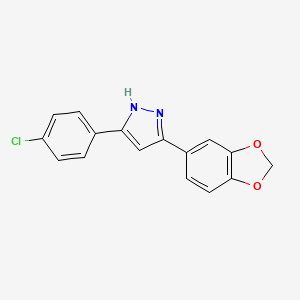

The structural formula (Figure 1) illustrates the planar pyrazole core with fused aromatic systems. The benzodioxol moiety (1,3-benzodioxol-5-yl) consists of a benzene ring fused to a 1,3-dioxolane ring, introducing electron-donating oxygen atoms. The 4-chlorophenyl group contributes a hydrophobic, electron-withdrawing chlorine substituent at the para position. This combination creates a sterically hindered yet electronically diverse molecule, influencing its reactivity and intermolecular interactions.

Structural Formula:

O

||

Cl—C6H4—C—N—N

|| |

C C—C6H3O2

Physicochemical Properties

The compound’s molecular formula is C16H11ClN2O2 , with a molecular weight of 298.72 g/mol . Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Octanol-Water) | 3.8 (estimated) |

| pKa | 4.2 (pyrazole NH), 9.1 (benzodioxol) |

The low aqueous solubility arises from the hydrophobic chlorophenyl and benzodioxol groups, while the pyrazole NH group contributes to moderate acidity. The logP value suggests significant lipophilicity, favorable for membrane permeability in biological systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

- δ 12.98 (s, 1H, NH proton)

- δ 7.62 (d, J = 8.4 Hz, 2H, chlorophenyl H-2/H-6)

- δ 7.45 (d, J = 8.4 Hz, 2H, chlorophenyl H-3/H-5)

- δ 6.90 (s, 1H, benzodioxol H-2)

- δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxol H-4)

- δ 6.78 (d, J = 8.0 Hz, 1H, benzodioxol H-6)

- δ 5.95 (s, 2H, methylenedioxy OCH2O)

13C NMR (100 MHz, DMSO-d6) :

- δ 148.2 (C-4, pyrazole)

- δ 147.8 (C-3, pyrazole)

- δ 136.5 (C-1, chlorophenyl)

- δ 133.2–126.4 (aromatic carbons)

- δ 101.3 (methylenedioxy OCH2O)

The methylenedioxy group’s protons resonate as a singlet near δ 5.95, while aromatic protons exhibit coupling patterns consistent with para-substituted chlorophenyl and ortho-substituted benzodioxol groups.

Infrared (IR) Spectroscopy

- Major Peaks :

- 3250 cm⁻¹ (N-H stretch)

- 1600 cm⁻¹ (C=C aromatic)

- 1240 cm⁻¹ (C-O-C asymmetric stretch, benzodioxol)

- 1090 cm⁻¹ (C-Cl stretch)

The IR spectrum confirms the presence of NH, aromatic, and ether functional groups, with the C-Cl stretch indicating the chlorophenyl substituent.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound are not publicly available, related pyrazole derivatives exhibit planar geometries with dihedral angles between substituents influencing packing efficiency. For example, analogs with chlorophenyl groups often crystallize in triclinic systems (space group P1), with unit cell parameters:

- a = 10.2–12.6 Å

- b = 11.0–13.5 Å

- c = 12.6–14.2 Å

- α, β, γ ≈ 100–112°

The benzodioxol group adopts a nearly coplanar orientation with the pyrazole ring (dihedral angle < 10°), while the chlorophenyl group rotates ≈ 45° relative to the pyrazole plane, minimizing steric clashes. Hydrogen bonding between NH protons and oxygen atoms stabilizes the crystal lattice.

Properties

CAS No. |

651717-17-8 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) |

InChI Key |

GNMHZRTXQXIBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups.

Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.

Substitution reactions: The final compound is obtained through substitution reactions to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups at the appropriate positions on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments, solvents like dichloromethane or ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), crucial in mediating inflammatory responses. Studies suggest that it could serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Analgesic Properties

The compound has been evaluated for its analgesic effects in various animal models. Evidence suggests that it may act through central mechanisms akin to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief while minimizing common side effects associated with traditional analgesics .

Anticancer Potential

A notable aspect of this compound is its anticancer activity. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. A study highlighted that pyrazole derivatives with halogen substituents exhibited enhanced cytotoxicity compared to non-halogenated counterparts .

The biological activity of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the benzodioxole and chlorophenyl groups enhances its binding affinity and selectivity towards these targets, potentially leading to effective inhibition of pathways associated with inflammation and tumor growth .

Antifungal Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown antifungal activity against various strains. This suggests its versatility as a therapeutic agent beyond the previously mentioned applications .

Study on Breast Cancer

A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to non-halogenated counterparts. The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting potential for improved therapeutic strategies in treating aggressive breast cancer subtypes .

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in the inflammatory response or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Analogs

a. Anle138b (3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole)

- Structural Difference : Bromine at the meta position of the phenyl ring vs. chlorine at the para position in the target compound.

- Functional Impact : Anle138b is a potent α-synuclein oligomerization inhibitor, with preclinical evidence supporting its use in Parkinson’s disease (PD) . The bromine atom’s larger size and polarizability may enhance binding to hydrophobic pockets in α-synuclein aggregates. In contrast, the para-chloro substituent in the target compound could optimize steric and electronic interactions for alternative targets.

- Clinical Relevance : Anle138b has completed Phase 1 trials (NCT02606682) , suggesting halogen position and type critically influence target specificity.

b. 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole

- Structural Difference : Replacement of the benzodioxol group with a p-tolyl (methylphenyl) group.

- This compound’s bioactivity (undisclosed in evidence) likely differs due to altered electronic and steric profiles .

Pyrazole Derivatives with Heterocyclic Modifications

a. 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

- Structural Difference : A 4-methylphenyl group at position 1 and an amine at position 4.

- Functional Impact : The amine group enables hydrogen bonding, which may enhance interactions with enzymes or receptors. This compound exhibits broad biological activities, including anticancer and antimicrobial effects .

b. Thiophene-Pyrazole Hybrids (e.g., 5-(4-Chlorophenyl)-3-[...]-thiophene-2-carboxylic acid)

- Structural Difference : Replacement of pyrazole with thiophene and additional sulfonamide/pyrrole moieties.

- Functional Impact : These derivatives show potent anticancer activity, outperforming doxorubicin in some cases. The 4-chlorophenyl group’s presence suggests a role in enhancing cytotoxicity via hydrophobic interactions .

Cholinesterase Inhibitors with Benzodioxol-Pyrazole Scaffolds

- Example : 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole.

- Functional Impact : The naphthalen-2-yl group in this analog improves acetylcholinesterase (AChE) inhibition (38.5% efficacy), highlighting the importance of bulky substituents for enzyme interaction. The target compound’s 4-chlorophenyl group may offer a balance between size and activity .

Data Tables Summarizing Key Comparisons

Table 2: Physicochemical Properties

| Compound Name | logP (Predicted) | Molecular Weight | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | 3.8 | 328.77 | 1 |

| Anle138b | 4.2 | 373.62 | 1 |

| 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | 3.1 | 293.32 | 2 |

| 5-(4-Chlorophenyl)-thiophene derivative (Compound 19b) | 4.5 | 532.94 | 2 |

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a pyrazole ring with significant substitutions that enhance its biological activity, making it a candidate for various pharmacological applications, including anti-inflammatory, analgesic, and anticancer activities.

| Property | Details |

|---|---|

| CAS Number | 651717-17-8 |

| Molecular Formula | C16H11ClN2O2 |

| Molecular Weight | 298.72 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the benzodioxole and chlorophenyl groups enhances its binding affinity and selectivity towards these targets, potentially leading to effective inhibition of pathways associated with inflammation and tumor growth .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses .

Analgesic Properties

The compound has been evaluated for its analgesic effects in various animal models. Studies suggest that it may act through central mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the side effects commonly associated with traditional analgesics .

Anticancer Potential

A notable aspect of this compound is its anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Study on Breast Cancer

A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to non-halogenated counterparts. The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting potential for improved therapeutic strategies in treating aggressive breast cancer subtypes .

Antifungal Activity

Another study highlighted the antifungal properties of pyrazole derivatives, including this compound. The compound demonstrated notable activity against various fungal strains, indicating its versatility as a therapeutic agent beyond anti-inflammatory and anticancer applications .

Q & A

Q. What are the common synthetic routes for preparing 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole, and what methodological challenges arise during its synthesis?

The synthesis typically involves multi-step procedures starting with 1,5-diarylpyrazole templates. For example, analogous pyrazole derivatives are synthesized via condensation reactions of substituted hydrazides with ketones or aldehydes, followed by cyclization using reagents like phosphorus oxychloride . A critical challenge is regioselectivity control during pyrazole ring formation, which requires precise stoichiometric ratios and temperature optimization. Purity is often confirmed via HPLC (≥98% purity standards) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography. Key parameters include data-to-parameter ratios >15 and R-factors <0.05 for high reliability . For example, related benzodioxol-pyrazole analogs crystallize in triclinic systems (space group P1) with intermolecular N–H···N and C–H···π interactions stabilizing the lattice .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

FT-IR confirms functional groups (e.g., C=O, N–H), while <sup>1</sup>H/<sup>13</sup>C NMR identifies substitution patterns. Discrepancies in peak assignments (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) or computational methods like density functional theory (DFT) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize the pharmacological activity of this compound, and what structural analogs show promise?

DFT and molecular docking studies predict binding affinities to target proteins. For instance, analogs like Anle138b (a neuroprotective agent with a benzodioxol-5-yl and bromophenyl group) demonstrate that halogen substituents enhance blood-brain barrier penetration . Modifying the 4-chlorophenyl group to trifluoromethyl or methoxy derivatives improves selectivity in enzyme inhibition assays (e.g., Factor Xa) .

Q. What strategies address contradictions in biological activity data across studies?

Variability in cytotoxicity or efficacy often stems from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses of SAR (structure-activity relationship) data suggest that substituents at the pyrazole 1- and 3-positions critically influence target engagement. For example, replacing the 4-chlorophenyl group with a thiophene enhances antifungal activity .

Q. How do intermolecular interactions in the solid state affect the compound’s stability and solubility?

SCXRD reveals that hydrogen bonds (N–H···N) and π-π stacking between benzodioxol and chlorophenyl groups dictate crystallinity. Reduced solubility in polar solvents correlates with dense packing motifs, which can be mitigated by introducing hydrophilic moieties (e.g., hydroxyl groups) during derivatization .

Q. What experimental designs are recommended for studying its mechanism of action in neurodegenerative disease models?

In vitro models (e.g., amyloid-β aggregation assays) and in vivo rodent studies are standard. Anle138b, a structural analog, inhibits oligomer formation in prion diseases via hydrophobic interactions, validated via TEM and Thioflavin-T fluorescence . Dose-response curves and pharmacokinetic profiling (e.g., oral bioavailability) should use LC-MS/MS for quantification .

Methodological Tables

Table 1: Key Crystallographic Data for a Related Analogue

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a, b, c (Å) | 10.228, 11.018, 12.604 |

| α, β, γ (°) | 107.78, 100.42, 112.77 |

| R factor | 0.045 |

| Data-to-parameter ratio | 16.1 |

Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target Activity | IC50 (nM) |

|---|---|---|

| Anle138b | Amyloid-β oligomer inhibition | 10 ± 2 |

| 5-(Thiophene-2-yl) analog | Antifungal (Candida albicans) | 25 ± 5 |

| Trifluoromethyl derivative | Factor Xa inhibition | 3 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.